molecular formula C20H19F2N5O3S B4737073 ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate

ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B4737073
M. Wt: 447.5 g/mol
InChI Key: NDPLFPZHPZPLNL-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate is a complex organic compound that features a variety of functional groups, including cyano, difluoromethyl, pyrazolyl, pyridinyl, sulfanyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the cyano and difluoromethyl groups via nucleophilic substitution or addition reactions.
  • Coupling of the pyridine and oxazole rings through cross-coupling reactions such as Suzuki or Heck reactions.
  • Final esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[3-cyano-6-(trifluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate
  • Ethyl 4-({[3-cyano-6-(methyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate

Uniqueness

The presence of the difluoromethyl group in ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 4-[[3-cyano-6-(difluoromethyl)-4-(1,5-dimethylpyrazol-4-yl)pyridin-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S/c1-5-29-20(28)17-15(11(3)30-26-17)9-31-19-13(7-23)12(6-16(25-19)18(21)22)14-8-24-27(4)10(14)2/h6,8,18H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLFPZHPZPLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CSC2=C(C(=CC(=N2)C(F)F)C3=C(N(N=C3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 6
ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate

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